1-(4-(3-bromopropyl)phenyl)ethanone
Description
1-(4-(3-Bromopropyl)phenyl)ethanone is an aromatic ketone characterized by a bromopropyl substituent on the para-position of the phenyl ring. Its molecular formula is C₁₁H₁₃BrO, with a molecular weight of 241.13 g/mol.
Properties
CAS No. |
41996-96-7 |
|---|---|
Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-[4-(3-bromopropyl)phenyl]ethanone |
InChI |
InChI=1S/C11H13BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3,8H2,1H3 |
InChI Key |
LUNSDTBILQMRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-bromopropyl)phenyl)ethanone typically involves the bromination of 1-(4-acetylphenyl)propane. One common method is the reaction of 1-(4-acetylphenyl)propane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-bromopropyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(4-acetylphenyl)-3-propanol.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(4-Acetylphenyl)-3-propanol.
Oxidation: 1-(4-Carboxyphenyl)-3-bromopropane.
Reduction: 1-(4-Hydroxyphenyl)-3-bromopropane.
Scientific Research Applications
1-(4-(3-bromopropyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(3-bromopropyl)phenyl)ethanone involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The bromine atom can participate in halogen bonding, while the acetyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Ethanone Derivatives
Key Observations:
- Halogen Diversity: Bromo-fluoro derivatives (e.g., 1-(4-bromo-2-fluorophenyl)ethanone) exhibit altered electronic properties, influencing their use in medicinal chemistry .
Physicochemical and Spectroscopic Properties
Table 2: NMR Data Comparison
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